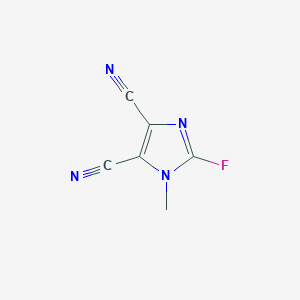

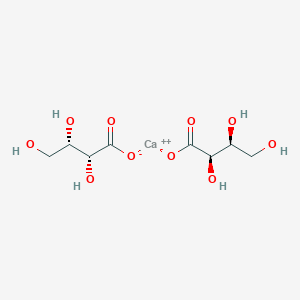

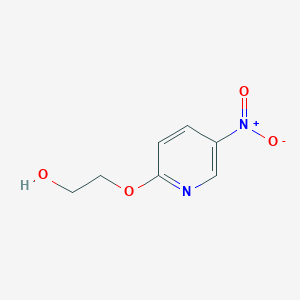

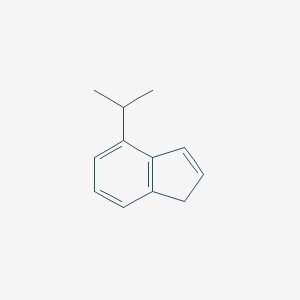

![molecular formula C16H20O6 B128017 Mono[2-(carboximetil)hexil] Ftalato CAS No. 82975-93-7](/img/structure/B128017.png)

Mono[2-(carboximetil)hexil] Ftalato

Descripción general

Descripción

Mono[2-(carboxymethyl)hexyl] Phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 3-(hydroxymethyl)heptanoic acid . This compound is known for its role as a human urinary metabolite and a human xenobiotic metabolite . It is also recognized as an endocrine disruptor .

Aplicaciones Científicas De Investigación

Mono[2-(carboxymethyl)hexyl] Phthalate has several scientific research applications:

Mecanismo De Acción

Target of Action

Mono[2-(carboxymethyl)hexyl] Phthalate is known to have an inhibitory effect on insulin sensitivity in women . This suggests that its primary targets could be insulin receptors or other components of the insulin signaling pathway.

Mode of Action

It is known to inhibit the production of oxidative dna and the activity of oxidative enzymes in urine samples . This suggests that it may interact with its targets to disrupt normal cellular processes, leading to changes in cell function.

Pharmacokinetics

It is known to be a human urinary metabolite , suggesting that it is excreted in the urine after metabolism

Result of Action

The result of Mono[2-(carboxymethyl)hexyl] Phthalate’s action is a decrease in insulin sensitivity . This can lead to higher blood glucose levels and potentially contribute to the development of insulin resistance or type 2 diabetes.

Análisis Bioquímico

Cellular Effects

Mono[2-(carboxymethyl)hexyl] Phthalate has been shown to have an inhibitory effect on insulin sensitivity in women . It also inhibits the production of oxidative DNA and the activity of oxidative enzymes in urine samples .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mono[2-(carboxymethyl)hexyl] Phthalate is synthesized through the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of Mono[2-(carboxymethyl)hexyl] Phthalate involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Mono[2-(carboxymethyl)hexyl] Phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- Mono(2-ethylhexyl) Phthalate

- Mono(5-carboxy-2-ethylpentyl) Phthalate

- Mono-7-carboxyheptyl Phthalate

Comparison: Mono[2-(carboxymethyl)hexyl] Phthalate is unique due to its specific structure, which includes a carboxymethyl group attached to a hexyl chain. This structural feature distinguishes it from other phthalate monoesters, which may have different alkyl or aryl groups. The presence of the carboxymethyl group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific research applications .

Propiedades

IUPAC Name |

2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNOZWPVQWCJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003038 | |

| Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82975-93-7 | |

| Record name | Mono[2-(carboxymethyl)hexyl] phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82975-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-(carboxymethyl)hexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the health concerns surrounding Mono[2-(carboxymethyl)hexyl] Phthalate exposure?

A1: Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP), a metabolite of Di(2-ethylhexyl)phthalate (DEHP), has been linked to various health concerns. Studies suggest associations between MCMHP levels and:

- Reduced semen quality: Lower total sperm counts, larger sperm head sizes, and a higher percentage of morphologically abnormal sperm have been observed in men with higher urinary MCMHP concentrations. []

- Endocrine disruption: MCMHP, along with other DEHP metabolites, may interfere with androgen receptor signaling, potentially leading to reproductive issues. []

- Increased risk of thyroid nodules: A study observed a female-specific association between higher urinary MCMHP concentrations and an increased risk of thyroid nodules, particularly in conjunction with elevated blood lead levels. []

Q2: How does Mono[2-(carboxymethyl)hexyl] Phthalate differ from other DEHP metabolites in terms of its use as a biomarker?

A2: While Mono(2-ethylhexyl)phthalate (MEHP) is a primary DEHP metabolite, secondary metabolites like MCMHP offer advantages as biomarkers:

- Higher urinary concentration: MCMHP and other oxidized metabolites represent about 70% of DEHP metabolites excreted in urine, compared to about 6% for MEHP. []

- Resistance to external contamination: MCMHP's presence in urine is less likely to be influenced by external contamination, making it a more reliable exposure indicator. []

- Long half-life: The long half-life of MCMHP makes it a suitable biomarker for assessing long-term DEHP exposure and body burden. []

Q3: Are there any sex-specific differences in how Mono[2-(carboxymethyl)hexyl] Phthalate impacts health?

A3: Yes, research suggests that MCMHP may affect men and women differently.

- Diabetes: Studies show a positive association between MCMHP levels and diabetes in men, but not in women. []

- Thyroid Nodules: The association between elevated MCMHP levels and increased risk of thyroid nodules was only observed in women. []

- Thyroid Function: In euthyroid individuals with diabetes, MCMHP showed a negative association with Thyroid Stimulating Hormone (TSH) in men, while showing a positive association with TSH in women. []

Q4: What is the significance of Thyroid Peroxidase Antibody (TPOAb) in relation to Mono[2-(carboxymethyl)hexyl] Phthalate's effect on thyroid function in women?

A: Research suggests that TPOAb might play a mediating role in how MCMHP affects thyroid function in women. A study found that higher levels of Mono-(2-ethyl-5-hydroxyhexyl)phthalate (MEHP), another DEHP metabolite, and its percentage (%MEHP) were associated with increased TPOAb levels in women. Further analysis revealed that TPOAb mediated the positive effect of MEHP and %MEHP on TSH and their negative effect on FT4 in women. [] This indicates a potential mechanism by which phthalate metabolites might disrupt thyroid function, particularly in women.

Q5: How do exposure levels of Mono[2-(carboxymethyl)hexyl] Phthalate differ between children and adults?

A: A study comparing urinary MCMHP levels found that children had significantly higher DEHP exposure than adults. [] This difference raises concerns as children are considered more vulnerable to the potential adverse effects of DEHP exposure.

Q6: What are the implications of elevated Mono[2-(carboxymethyl)hexyl] Phthalate exposure in early pregnancy?

A: While research on the direct link between MCMHP and pregnancy complications is ongoing, a study focusing on high molecular weight phthalates, of which MCMHP is a member, found an association with altered placental angiogenic markers in early pregnancy. Specifically, increased levels were linked to a higher sFlt-1/PlGF ratio, potentially impacting placental development and function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

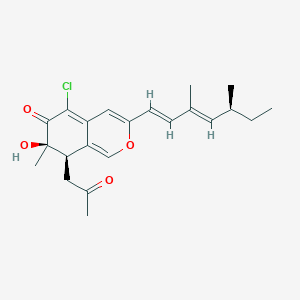

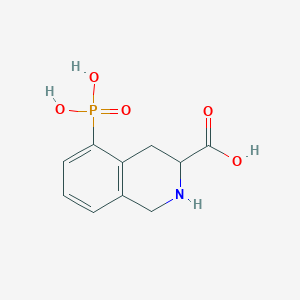

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)